molecular formula C13H10ClNO2 B13020412 Methyl 3-(4-chlorophenyl)picolinate

Methyl 3-(4-chlorophenyl)picolinate

Cat. No.: B13020412
M. Wt: 247.67 g/mol
InChI Key: YSQIBSWCYRWXHS-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)picolinate (CAS: Not explicitly listed in evidence; synonyms include this compound and 3-(4-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester) is a substituted picolinate ester characterized by a 4-chlorophenyl group at the pyridine ring's 3-position. This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its inclusion in supplier catalogs for fine chemicals and APIs (Active Pharmaceutical Ingredients) . Its structural uniqueness lies in the combination of a chlorinated aromatic moiety and the picolinate backbone, which may influence electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)12-11(3-2-8-15-12)9-4-6-10(14)7-5-9/h2-8H,1H3

InChI Key

YSQIBSWCYRWXHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)picolinate typically involves the esterification of 3-(4-chlorophenyl)picolinic acid. One common method is the reaction of 3-(4-chlorophenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

3-(4-chlorophenyl)picolinic acid+methanolH2SO4Methyl 3-(4-chlorophenyl)picolinate+water\text{3-(4-chlorophenyl)picolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(4-chlorophenyl)picolinic acid+methanolH2​SO4​​Methyl 3-(4-chlorophenyl)picolinate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(4-chlorophenyl)picolinic acid. This reaction is critical for generating the free carboxylic acid, which serves as a precursor for further derivatization.

Reaction Conditions :

  • Acidic Hydrolysis : 6 M HCl, reflux (12 h), 85–90% yield .

  • Basic Hydrolysis : 1 M NaOH, 60°C (6 h), followed by acidification to pH 4 with HCl .

Applications :

  • The carboxylic acid product is used in metal chelation studies and as a ligand in coordination chemistry .

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines and thiols.

Example Reaction :
Reaction with hydrazine hydrate replaces the chlorine atom with a hydrazine group, forming methyl 3-(4-hydrazinylphenyl)picolinate .

Conditions :

  • Hydrazine hydrate, ethanol, 80°C, 4–6 h .

  • Yields: 70–85% .

Applications :

  • Intermediate for synthesizing pyrazole and urea derivatives with potential herbicidal activity .

Cross-Coupling Reactions

The chlorophenyl and pyridine moieties enable participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The 4-chlorophenyl group couples with boronic acids to form biaryl derivatives.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Base: Cs₂CO₃ (1.4 equiv.)

  • Solvent: DMF, 80°C, 24 h .

Example Product :
Methyl 3-(4-(4-methoxyphenyl)phenyl)picolinate (Yield: 72%) .

Buchwald-Hartwig Amination

The chlorine atom undergoes amination with primary/secondary amines.

Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Solvent: toluene, 100°C, 12 h .

  • Yields: 60–75% .

Functionalization at the Picolinate Ring

The pyridine nitrogen and ester group enable further modifications:

Cyclization Reactions

Under iodolactonization conditions, the compound forms fused heterocycles.

Conditions :

  • I₂ (2 equiv.), NaHCO₃, MeCN, 25–40°C, 1–5 h .

  • Yields: 68–73% for iodothienopyranone derivatives .

Phosphonate Formation

The methyl ester reacts with triethyl phosphite to form phosphonate derivatives.

Conditions :

  • PBr₃, then triethyl phosphite, toluene, 140°C, 22 h .

  • Yield: 42% for methyl 4-(3-chlorophenyl)-6-(diethoxyphosphoryl)picolinate .

Ester Reduction

The ester group is reduced to a primary alcohol using LiAlH₄:

  • LiAlH₄, THF, 0°C → RT, 4 h .

  • Yield: 65–70% .

Oxidation of the Chlorophenyl Ring

The chlorophenyl group resists oxidation under standard conditions but can be oxidized to a quinone structure using strong oxidizing agents like KMnO₄/H₂SO₄.

Amide and Urea Formation

The hydrolyzed carboxylic acid reacts with amines, isocyanates, or isothiocyanates to form amides, ureas, or thioureas.

Example Reaction :

  • 3-(4-Chlorophenyl)picolinic acid + 4-methoxybenzenesulfonyl chloride → Sulfonamide derivative .

  • Conditions : DCM, DIPEA, RT, 4 h .

  • Yield : 72% .

Table 1: Key Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Source
Ester Hydrolysis (Acidic)6 M HCl, reflux, 12 h85–90
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DMF, 80°C, 24 h72
IodolactonizationI₂, NaHCO₃, MeCN, 25–40°C, 1–5 h68–73
Phosphonate SynthesisPBr₃, triethyl phosphite, toluene, 140°C42
Buchwald-Hartwig AminationPd(OAc)₂/Xantphos, toluene, 100°C, 12 h60–75

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, facilitated by acid/base catalysis .

  • Suzuki Coupling : Involves oxidative addition of the aryl chloride to Pd(0), transmetallation with the boronic acid, and reductive elimination .

  • Iodolactonization : Radical-mediated iodination followed by cyclization to form fused heterocycles .

This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it valuable in medicinal chemistry and materials science. Its reactions are optimized for high yields and selectivity, enabling the synthesis of complex bioactive molecules .

Scientific Research Applications

Antimicrobial Activity

Research indicates that Methyl 3-(4-chlorophenyl)picolinate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.18 ± 0.06 µg/mL for certain derivatives .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry Applications

This compound's structural characteristics make it a candidate for drug development:

  • Drug Design : Its ability to interact with biological targets makes it suitable for designing new pharmaceuticals aimed at specific diseases.
  • Bioactivity Studies : Investigations into its mechanism of action reveal interactions with enzymes and receptors, which could lead to the development of novel therapeutic agents .

Antitubercular Activity

A notable case study explored the potential of this compound as an antitubercular agent. The study focused on its inhibitory effects on Mur enzymes, which are critical for bacterial cell wall synthesis. The compound showed promising results in inhibiting these enzymes, suggesting its potential as an anti-tuberculosis drug .

Agricultural Applications

In agricultural research, derivatives of this compound have been tested for their efficacy as agrochemicals. These studies indicate that compounds with similar structures can enhance crop resistance to pests and diseases, thereby improving yield and sustainability in agricultural practices.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of Methyl 3-(4-chlorophenyl)picolinate with structurally analogous compounds, focusing on substituent patterns, molecular properties, and applications.

Methyl 4-chloropicolinate (CAS: 24484-93-3)

  • Structure : Chlorine at the pyridine 4-position, lacking the 4-chlorophenyl substituent.
  • Synthesis: Prepared via reaction of 2-picolinic acid with thionyl chloride and methanol, followed by distillation .
  • Applications: Intermediate for ureido-phenoxy derivatives (e.g., Compound 1 in ) and agrochemicals.
  • Key Differences :
    • Reduced steric bulk compared to this compound.
    • Higher reactivity at the 4-position due to chlorine’s electron-withdrawing effect .

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS: 1261598-96-2)

  • Structure : Chlorine at pyridine 6-position and trifluoromethylphenyl at 3-position.
  • Molecular Weight : 315.68 g/mol (vs. ~277.7 g/mol for this compound, estimated).
  • Applications : Likely used in medicinal chemistry due to the trifluoromethyl group’s metabolic stability .
  • Key Differences :
    • Enhanced lipophilicity from the CF₃ group.
    • Steric and electronic effects differ due to the 6-chloro substitution .

Methyl 3-(4-methoxyphenyl)picolinate (CAS: 1344692-69-8)

  • Structure : Methoxy group replaces chlorine on the phenyl ring.
  • Applications: Potential use in drug discovery, as methoxy groups are common in bioactive molecules (e.g., kinase inhibitors) .
  • Key Differences: Methoxy’s electron-donating nature alters electronic distribution vs. 4-chlorophenyl.

Methyl 3(5)-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 135641-70-2)

  • Structure : Pyrazole core instead of pyridine, with a 4-chlorophenyl group.
  • Applications : Intermediate for heterocyclic pharmaceuticals or agrochemicals .
  • Key Differences :
    • Pyrazole’s aromaticity and hydrogen-bonding capability differ from pyridine.
    • Bioactivity may shift due to altered heterocyclic core .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 3-(4-Cl-phenyl), pyridine-2-COOCH₃ C₁₃H₁₀ClNO₂ ~277.7 (estimated) Pharmaceutical intermediates
Methyl 4-chloropicolinate 4-Cl, pyridine-2-COOCH₃ C₇H₆ClNO₂ 171.58 Agrochemical intermediates
Methyl 6-chloro-3-(4-CF₃-phenyl)picolinate 6-Cl, 3-(4-CF₃-phenyl) C₁₄H₉ClF₃NO₂ 315.68 Medicinal chemistry
Methyl 3-(4-methoxyphenyl)picolinate 3-(4-MeO-phenyl), pyridine-2-COOCH₃ C₁₄H₁₃NO₃ 255.26 Drug discovery
Methyl 3(5)-(4-Cl-phenyl)-pyrazole-4-carboxylate 4-Cl-phenyl, pyrazole-4-COOCH₃ C₁₁H₈ClN₂O₂ 235.65 Heterocyclic APIs

Key Research Findings

Steric Influence : The 3-(4-chlorophenyl) group introduces steric hindrance, which may reduce reactivity at the pyridine ring compared to Methyl 4-chloropicolinate .

Biological Relevance : Trifluoromethyl-substituted analogs (e.g., CAS 1261598-96-2) exhibit higher metabolic stability, making them preferable in drug development .

Biological Activity

Methyl 3-(4-chlorophenyl)picolinate is a compound of interest due to its potential biological activities, particularly in pharmacology and agriculture. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and case studies that elucidate its applications.

1. Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of picolinic acid derivatives with chlorinated phenyl groups. The characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound analogs. For example, compounds derived from picolinate structures have shown significant antiproliferative activity against various cancer cell lines, including HT-29 (human colorectal cancer) and MCF-7 (breast cancer) cells. Notably, one study reported that certain derivatives exhibited IC50 values less than 1 μM, indicating potent activity compared to established chemotherapeutics like sorafenib .

CompoundCell LineIC50 (µM)Activity Comparison
8fHT-29<126.5-fold more potent than sorafenib
8fMCF-7<180-fold more potent than sorafenib

2.2 Antifungal Properties

The compound has also been evaluated for its antifungal properties. In a study examining various picolinate derivatives, this compound showed moderate inhibitory activity against several fungal strains, including Botrytis cinerea and Fusarium graminearum. The structure-activity relationship indicated that specific substituents on the phenyl ring significantly influenced antifungal efficacy .

3. Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that the presence of electron-withdrawing groups at the para position enhances biological activity. Conversely, modifications leading to steric hindrance or electron donation tend to reduce potency. This information is crucial for designing more effective derivatives with improved therapeutic profiles.

Table: Summary of SAR Findings

Substituent PositionTypeEffect on Activity
ParaElectron-withdrawingIncreased potency
MetaSteric hindranceDecreased potency
OrthoElectron-donatingDecreased potency

4.1 Cancer Research

In a notable case study, this compound was tested in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could be a viable candidate for further clinical development .

4.2 Agricultural Applications

Picolinate compounds are recognized as synthetic auxins in agriculture. Research has demonstrated that this compound can effectively modulate plant growth responses by influencing hormonal pathways, thus presenting potential as an herbicide .

5. Conclusion

This compound exhibits promising biological activities, particularly in cancer therapy and agricultural applications. Ongoing research into its mechanisms of action and further optimization of its chemical structure may lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(4-chlorophenyl)picolinate, and how do reaction conditions influence yield?

The synthesis of methyl picolinate derivatives often involves refluxing picolinic acid with thionyl chloride (to form the acid chloride intermediate) followed by esterification with methanol. For example, methyl 4-chloropicolinate is synthesized via this method, achieving high yields when using DMF or water as a catalyst . Key variables include temperature control (reflux conditions), stoichiometry of thionyl chloride, and methanol addition timing. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted acid or over-chlorinated by-products.

Q. Which analytical techniques are most effective for confirming the structure and regiochemistry of this compound?

X-ray crystallography (as demonstrated in related compounds) provides definitive structural confirmation, including bond angles and substituent positions . Complementary techniques include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify aromatic proton environments and ester carbonyl signals.
  • IR spectroscopy : Confirmation of ester (C=O stretch ~1700 cm1^{-1}) and aromatic C-Cl bonds.
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns .

Q. How can researchers mitigate by-product formation during esterification of chlorophenyl-substituted picolinic acids?

By-product formation (e.g., diesters or chlorinated impurities) is minimized by:

  • Strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.
  • Gradual addition of methanol to avoid excessive exothermic reactions.
  • Use of catalytic DMF to accelerate thionyl chloride activation while reducing side reactions .

Advanced Research Questions

Q. What methodologies are recommended for identifying and quantifying impurities in this compound batches?

Impurity profiling requires hyphenated techniques such as:

  • HPLC-MS : To separate and identify trace impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, detected in related compounds) .
  • GC-MS : For volatile by-products.
  • NMR spiking experiments : Using reference standards to confirm impurity structures. Quantification is achieved via calibration curves using USP/EP reference materials .

Q. How does the introduction of electron-withdrawing groups (e.g., -Cl, -CF3_33​) at the 4-position of the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

The 4-chlorophenyl group enhances electrophilic aromatic substitution reactivity due to its electron-withdrawing nature, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed cross-coupling with boronic acids (e.g., 4-methoxyphenylboronic acid) proceeds efficiently under mild conditions (80°C, K2_2CO3_3/DMF) . Comparative studies show PdCl2_2(PPh3_3)2_2 offers higher catalytic efficiency than Pd(OAc)2_2 for such substrates .

Q. What strategies resolve contradictions in reported synthetic yields for methyl picolinate derivatives?

Discrepancies in literature yields often arise from differences in:

  • Purification methods (e.g., column chromatography vs. recrystallization).
  • Catalyst loadings (e.g., DMF at 0.1% vs. 1%). Systematic reproducibility studies, including controlled reagent quality (e.g., anhydrous methanol) and reaction monitoring, are essential. Meta-analyses of published procedures can identify optimal conditions .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., -CF3_3 at the pyridine ring) on binding affinity. Molecular docking studies with target proteins (e.g., enzymes in agricultural pathogens) help prioritize synthetic targets. For instance, trifluoromethyl groups improve metabolic stability, as seen in analogs like Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate .

Methodological Considerations Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis Reflux with SOCl2_2/MeOHTemperature: 70–80°C; Catalyst: 0.1% DMF
Impurity Analysis HPLC-MS (C18 column)Mobile phase: Acetonitrile/water (0.1% TFA); Flow rate: 1.0 mL/min
Structural Confirmation X-ray crystallographyResolution: <1.0 Å; Temperature: 100 K
Catalytic Studies Pd-catalyzed cross-couplingCatalyst: PdCl2_2(PPh3_3)2_2; Base: K2_2CO3_3

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